Triethylenephosphoramide

Description

Historical Context and Evolution of Triethylenephosphoramide Investigation

The investigation of this compound (TEPA) is intrinsically linked to the development of alkylating agents for cancer therapy in the mid-20th century. researchgate.netaacrjournals.org Following the discovery of the therapeutic potential of nitrogen mustards, structurally similar compounds with aziridine (B145994) groups, such as Triethylenemelamine (TEM) and TEPA itself, were explored. wjgnet.com Initial clinical studies on TEPA and related compounds for their carcinolytic action were conducted as early as 1953. wjgnet.com However, much of the subsequent research has focused on TEPA in its capacity as a metabolite of N,N',N''-triethylenethiophosphoramide (Thiotepa), an anticancer drug developed in the 1950s. researchgate.netnih.gov

A significant advancement in the study of TEPA came with the development of gas chromatography in the 1980s, which provided a selective and sensitive assay to measure concentrations of both Thiotepa (B1682881) and TEPA in biological samples. nih.govnih.gov This technological leap enabled detailed pharmacokinetic studies, revealing that TEPA has a considerably longer half-life than its parent compound, Thiotepa, and that the area under the plasma concentration-time curve (AUC) for TEPA was several times greater than that of Thiotepa. nih.govresearchgate.net

Initially, TEPA was considered the main metabolite of Thiotepa. aacrjournals.org However, further research employing more advanced analytical techniques like mass spectrometry led to the identification of other alkylating metabolites. aacrjournals.orgnih.gov Studies in the late 1990s identified N,N'-diethylene-N''-2-chloroethylphosphoramide (monochloroTEPA) and thioTEPA-mercapturate as additional metabolites, revealing a more complex metabolic pathway than previously understood. nih.govaacrjournals.orgnih.gov These findings demonstrated that the total alkylating activity observed after Thiotepa administration was not solely attributable to Thiotepa and TEPA, prompting ongoing investigation into the complete metabolic profile. aacrjournals.orgnih.gov

Conceptual Positioning: this compound as a Key Metabolite in Alkylating Agent Pharmacology

This compound (TEPA) is firmly established as the primary and most pharmacologically significant metabolite of the alkylating agent Thiotepa. nih.govpharmacology2000.com The biotransformation of Thiotepa to TEPA occurs in the liver through an oxidative desulfuration process, a reaction predominantly catalyzed by the cytochrome P450 enzyme system, specifically isoforms CYP2B6 and CYP3A4. nih.govwikipedia.orgeuropa.eupatsnap.com

The mechanism of action of TEPA involves interaction with cellular DNA. nih.govaacrjournals.org However, research indicates that its interaction differs from that of the parent compound. While Thiotepa is understood to cause DNA interstrand cross-links, TEPA, its primary metabolite, produces DNA lesions that are characterized as alkali-labile sites. nih.govaacrjournals.orgaacrjournals.org This distinction highlights that the metabolic conversion of Thiotepa to TEPA not only perpetuates but also qualitatively alters the mechanism of DNA damage. nih.gov Further research has also identified that TEPA can be non-enzymatically metabolized to monochloroTEPA, another metabolite with alkylating activity. researchgate.netnih.gov

Data Tables

Table 1: Pharmacokinetic Properties of Thiotepa and its Metabolite TEPA

| Parameter | Thiotepa | TEPA (this compound) | Source(s) |

| Plasma Half-life | 1.5–4.1 hours | 3–24 hours | nih.govpharmacology2000.comwikipedia.org |

| Metabolism | Hepatic (CYP2B6, CYP3A4) | Further metabolized to monochloroTEPA | nih.govnih.govwikipedia.org |

| Primary Active Metabolite | N/A | TEPA is the active metabolite of Thiotepa | pharmacy180.comnih.govpharmacology2000.com |

| AUC Ratio (TEPA/Thiotepa) | N/A | 1.1 to 4.9 | nih.gov |

Table 2: Identified Metabolites of Thiotepa

| Metabolite | Description | Source(s) |

| This compound (TEPA) | Main active metabolite formed by oxidative desulfuration of Thiotepa. Possesses significant alkylating activity. | pharmacy180.comnih.govwikipedia.org |

| MonochloroTEPA | Formed from the conversion of an aziridinyl function of TEPA into a β-chloroethyl group. | nih.govnih.govnih.gov |

| ThioTEPA-mercapturate | Formed through glutathione (B108866) conjugation. Its urinary excretion can exceed that of TEPA. | nih.govaacrjournals.orgnih.govnih.gov |

Table of Compounds

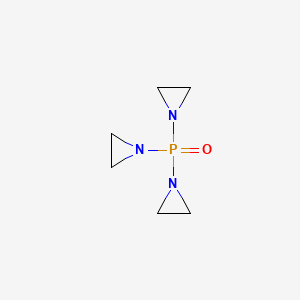

Structure

3D Structure

Properties

IUPAC Name |

1-[bis(aziridin-1-yl)phosphoryl]aziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N3OP/c10-11(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAMXEPQQLNQDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=O)(N2CC2)N3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N3OP | |

| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052716 | |

| Record name | Tri(aziridin-1-yl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(1-aziridinyl) phosphine oxide appears as a colorless crystalline solid. Shipped as an aqueous solution. Toxic by skin absorption, ingestion or inhalation. Produces toxic oxides of nitrogen during combustion. Used as a pesticide., Colorless solid; [Hawley] | |

| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(1-aziridinyl)phosphine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

90-91 °C @ 23 MM HG | |

| Record name | TEPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

EXTREMELY SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, ACETONE | |

| Record name | TEPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 at 68 °F (est) (USCG, 1999) | |

| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0063 [mmHg] | |

| Record name | Tris(1-aziridinyl)phosphine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

545-55-1, 27030-72-4 | |

| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylenephosphoramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TEPA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC221657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TEPA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tri(aziridin-1-yl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri(aziridin-1-yl)phosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL19M2KE52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106 °F (USCG, 1999), 41 °C | |

| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular and Subcellular Mechanisms of Triethylenephosphoramide Action

Direct Interaction with Deoxyribonucleic Acid (DNA)

The primary mechanism by which TEPA induces cell death is through its ability to covalently modify DNA, leading to structural distortions that interfere with critical cellular processes. drugbank.comwikipedia.org This interaction is mediated by the high reactivity of its aziridine (B145994) groups.

Aziridine Ring Reactivity and Ethylene (B1197577) Iminium Ion Formation

The cytotoxic activity of TEPA is attributed to its three-membered aziridine rings. wikipedia.orgarkat-usa.org These rings are highly strained and susceptible to nucleophilic attack, a reactivity that is enhanced in the acidic microenvironment often found in tumor tissues. researchgate.netnih.gov Protonation of the aziridine nitrogen atom facilitates ring-opening, forming a highly reactive ethylene iminium ion. researchgate.netpageplace.de This cation is a potent electrophile that readily reacts with nucleophilic sites on DNA. researchgate.net An alternative, though less favored, mechanism involves the direct nucleophilic attack on the aziridine ring without prior protonation. researchgate.net

Interstrand and Intrastrand DNA Cross-linkage Induction

As a trifunctional agent, TEPA can react with multiple sites on DNA, leading to the formation of both interstrand and intrastrand cross-links. wikipedia.orgjigyaasu.in Interstrand cross-links (ICLs) are particularly cytotoxic as they form a covalent bridge between the two complementary strands of the DNA double helix, preventing their separation. nih.govamegroups.org This blockage is a major obstacle to DNA replication and transcription. wikipedia.orgnih.gov Intrastrand cross-links, which occur between nucleotides on the same DNA strand, also distort the DNA helix and can impede these processes. wikipedia.org The formation of these cross-links is a critical step in the induction of cell death. wikipedia.orgnih.gov

N7-Guanine Alkylation and Other Nucleophilic Adduct Formation

The most nucleophilic site in DNA is the N7 position of guanine (B1146940), making it a primary target for alkylating agents like TEPA. nih.govnih.govoncohemakey.com The ethylene iminium ion formed from the aziridine ring readily attacks this site, forming a covalent adduct. researchgate.net This alkylation of the N7-guanine can weaken the glycosidic bond, potentially leading to depurination and the creation of an apurinic site. nih.gov While N7-guanine adducts themselves may not be highly mutagenic, their presence serves as a biomarker for exposure and can lead to more persistent and mutagenic lesions. nih.govnih.gov Other nucleophilic sites on DNA bases, such as the N3 position of adenine (B156593), can also be alkylated by TEPA, though to a lesser extent. oncohemakey.com

Table 1: Key Molecular Interactions of Triethylenephosphoramide with DNA

| Interaction Type | Reactive Species | Primary DNA Target | Consequence |

|---|---|---|---|

| Alkylation | Ethylene iminium ion | N7 position of guanine | Formation of DNA adducts, potential for depurination. researchgate.netnih.govoncohemakey.com |

| Interstrand Cross-linkage | This compound (bifunctional reaction) | Guanine bases on opposite DNA strands | Covalent linking of DNA strands, blockage of replication and transcription. jigyaasu.innih.govamegroups.org |

| Intrastrand Cross-linkage | This compound (bifunctional reaction) | Guanine bases on the same DNA strand | Distortion of DNA helix, impairment of DNA processing enzymes. wikipedia.orgjigyaasu.in |

Downstream Cellular Consequences of DNA Damage

The DNA lesions induced by TEPA trigger a cascade of cellular responses designed to address the damage. These pathways ultimately determine the fate of the cell, leading to either repair and survival or the initiation of programmed cell death.

Impairment of DNA Replication and Transcriptional Fidelity

The structural distortions in the DNA helix caused by TEPA-induced adducts and cross-links present significant barriers to the molecular machinery responsible for DNA replication and transcription. drugbank.comwikipedia.orgnih.gov The inability of DNA polymerases to traverse these lesions stalls the replication fork, while RNA polymerases are similarly blocked, leading to a halt in transcription. amegroups.orgethernet.edu.etcam.ac.uk This disruption of fundamental cellular processes is a major contributor to the cytotoxic effects of the compound. nih.gov The presence of ribonucleotides, which can be mistakenly incorporated into DNA, can also cause premature termination of transcription. gu.se

Activation of DNA Damage Response Pathways and Cell Cycle Checkpoints

Cells possess sophisticated surveillance systems, known as DNA damage response (DDR) pathways, to detect and repair genetic damage. nih.govsigmaaldrich.comrndsystems.com The presence of TEPA-induced DNA lesions activates these pathways. nih.gov Key sensor proteins, such as ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related), recognize the DNA damage and initiate a signaling cascade. rndsystems.com This cascade leads to the activation of cell cycle checkpoints, which are regulatory mechanisms that can arrest the cell cycle at specific phases (G1, S, or G2/M) to provide time for DNA repair. nih.govsigmaaldrich.comnih.gov If the damage is too extensive to be repaired, these pathways can trigger apoptosis, or programmed cell death, to eliminate the compromised cell. rndsystems.com The DDR and spindle assembly checkpoint (SAC) can work together to ensure genomic integrity. plos.org

Table 2: Cellular Responses to this compound-Induced DNA Damage

| Cellular Process | Key Proteins/Pathways Involved | Consequence for the Cell |

|---|---|---|

| DNA Replication | DNA Polymerases | Stalling of replication forks, incomplete DNA synthesis. drugbank.comwikipedia.org |

| Transcription | RNA Polymerases | Blockage of transcription, reduced protein synthesis. ethernet.edu.etcam.ac.uk |

| DNA Damage Response | ATM, ATR, p53 | Recognition of DNA lesions, initiation of repair or apoptosis. sigmaaldrich.comrndsystems.com |

| Cell Cycle Control | G1/S, Intra-S, and G2/M Checkpoints | Cell cycle arrest to allow time for DNA repair. nih.govsigmaaldrich.comnih.gov |

Initiation of Programmed Cell Death (Apoptosis) Pathways

The DNA damage induced by this compound (TEPA) is a critical trigger for the initiation of programmed cell death, or apoptosis. patsnap.com This process involves a complex cascade of signaling events designed to eliminate damaged cells in a controlled manner, thereby preventing the proliferation of cells with a compromised genome.

The recognition of DNA alkylation and the resulting strand breaks is a key function of cell-cycle checkpoint proteins, with p53 playing a prominent role. doctorlib.org The tumor suppressor protein p53 can halt cell-cycle progression to allow for DNA repair. However, if the damage is too extensive, p53 can activate apoptotic pathways. doctorlib.org The absence of normal p53 function has been shown to exacerbate the mutagenic effect of TEPA's parent compound, thiotepa (B1682881), and can lead to greater resistance to alkylating agents. tandfonline.comdoctorlib.org Functional Mismatch Repair (MMR) proteins, such as hMLH1 and MSH2, are also believed to activate p73-dependent apoptosis pathways via c-Abl in response to alkylation damage. oncohemakey.com

The apoptotic signal is further propagated through the involvement of the BCL-2 family of proteins, which are key regulators of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-XL) and pro-apoptotic members (e.g., Bax, Bak, Bad, Puma). oncohemakey.comnih.govnih.gov The balance between these opposing factions dictates the cell's fate. Alkylating agent-induced DNA damage can lead to the upregulation of pro-apoptotic BH3-only proteins like PUMA, which can neutralize the inhibitory effects of anti-apoptotic BCL-2 proteins. nih.gov This allows for the activation of Bax and Bak, which permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c. nih.govnih.gov Overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-XL can disrupt this normal apoptotic response and confer resistance to DNA-damaging agents. oncohemakey.com

The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a multi-protein complex that recruits and activates caspase-9, an initiator caspase. nih.govcreative-diagnostics.com Activated caspase-9 then proceeds to cleave and activate executioner caspases, most notably caspase-3. creative-diagnostics.comassaygenie.com Caspase-3 is a central mediator of apoptosis, responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the systematic dismantling of the cell, characterized by DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. creative-diagnostics.comassaygenie.comwikipedia.org

| Apoptotic Pathway Component | Role in TEPA-Induced Apoptosis | Supporting Evidence |

| p53 | Recognizes DNA damage, halts cell cycle, and can initiate apoptosis. doctorlib.org | Absence of p53 activity exacerbates mutagenic effects. tandfonline.com |

| BCL-2 Family Proteins | Regulate the mitochondrial pathway of apoptosis. The balance between pro- and anti-apoptotic members determines cell fate. nih.govnih.gov | Upregulation of anti-apoptotic Bcl-2 can confer resistance. oncohemakey.com |

| Caspases | Execute the final stages of apoptosis. Initiator caspases (e.g., caspase-9) activate executioner caspases (e.g., caspase-3). nih.govnih.gov | Caspase-3 activation leads to cleavage of cellular substrates and cell dismantling. creative-diagnostics.comassaygenie.com |

Alkylation of Proteins and Other Intracellular Macromolecules

The reactive intermediates formed from TEPA can bind covalently to various cellular constituents. oncohemakey.com For instance, DNA-protein cross-links are a possible outcome of the alkylation process. tandfonline.com This can occur through the initial chloroethylation at an amino or sulfhydryl group of a protein. oncohemakey.com

The alkylation of proteins can have significant functional consequences. For example, the modification of enzymes involved in critical cellular pathways could lead to their inactivation. ethernet.edu.et Although less thoroughly characterized than DNA alkylation, the impact of TEPA on the proteome represents an additional mechanism through which it exerts its cytotoxic effects. The indiscriminate nature of this alkylation can lead to widespread cellular dysfunction, further contributing to the initiation of cell death pathways. patsnap.com

| Macromolecule | Type of Interaction | Consequence |

| Proteins | Covalent binding (alkylation) to amino and sulfhydryl groups. oncohemakey.com | Disruption of protein function, enzyme inactivation, formation of DNA-protein cross-links. patsnap.comtandfonline.com |

| Amino Acids | Covalent binding (alkylation). oncohemakey.com | Depletion of free amino acids, potential disruption of protein synthesis. |

| Nucleotides | Covalent binding (alkylation). oncohemakey.com | Interference with nucleic acid synthesis and metabolism. |

Metabolic Biotransformation and Pharmacokinetic Profiles of Triethylenephosphoramide

Formation of Triethylenephosphoramide from N,N',N''-Triethylenethiophosphoramide (Thiotepa)

The transformation of thiotepa (B1682881) into its pharmacologically active form, TEPA, is a crucial metabolic process. patsnap.com This conversion, known as oxidative desulfuration, involves the replacement of a sulfur atom with an oxygen atom and is catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.netresearchgate.netresearchgate.net TEPA itself is a potent alkylating agent, and its formation is considered essential for the cytotoxic effects of thiotepa. patsnap.com Following its formation, TEPA can be detected in plasma within 5-10 minutes of intravenous administration of thiotepa. nih.gov

Enzymatic Catalysis of this compound Formation

The enzymatic conversion of thiotepa to TEPA is a complex process involving specific isoforms of the cytochrome P450 system and is subject to genetic variability.

Role of Cytochrome P450 Isoforms (e.g., CYP2B6, CYP3A4) in Oxidative Desulfuration

The oxidative desulfuration of thiotepa is primarily mediated by the cytochrome P450 enzymes, with CYP2B6 and CYP3A4 being the major isoforms involved. researchgate.netnih.govnih.gov In vitro studies using human liver microsomes have demonstrated that both CYP2B6 and CYP3A4 catalyze the formation of TEPA. researchgate.netnih.gov While both enzymes contribute to this metabolic pathway, research suggests that CYP3A4 is the major contributor, with CYP2B6 playing a minor role. researchgate.netnih.gov The involvement of these specific CYP isoforms highlights the potential for drug-drug interactions, as other substances metabolized by or inhibiting these enzymes could affect the bioactivation of thiotepa.

Influence of Genetic Polymorphisms on Metabolic Activity

Genetic variations in the genes encoding for drug-metabolizing enzymes can significantly impact the pharmacokinetics of thiotepa and TEPA. nih.gov Polymorphisms in CYP2B6 and CYP3A4 have been shown to affect the clearance of both compounds. nih.gov For instance, the CYP2B6 C1459T variant has been associated with an increase in the clearance of both thiotepa and TEPA. nih.gov Conversely, the CYP3A4*1B variant has been shown to reduce the inducible clearance of thiotepa. nih.gov These genetic differences can lead to interindividual variability in drug exposure and response. nih.gov

Absorption, Distribution, and Elimination Kinetics in Biological Systems

The pharmacokinetic profile of TEPA is characterized by its absorption, distribution throughout the body, and subsequent elimination through various pathways.

Compartmental Modeling of this compound Disposition

The disposition of TEPA in the body can be described using compartmental models, which help predict the time course of drug concentrations. libretexts.orgtoxmsdt.com These models often categorize the body into central and peripheral compartments. columbia.edu The central compartment includes well-perfused organs like the heart, liver, and kidneys, where the drug equilibrates rapidly. columbia.edu The peripheral compartments consist of less-perfused tissues such as adipose and skeletal muscle, where equilibration is slower. columbia.edu Following intravenous administration of thiotepa, TEPA is detected in the plasma quickly and has a longer half-life than its parent compound, ranging from 3 to 21 hours. nih.gov

Renal and Biliary Excretion Pathways of this compound and its Conjugates

The elimination of TEPA and its conjugates occurs through both renal and biliary routes. researchgate.net Urinary excretion is a significant pathway for the elimination of TEPA. nih.gov Studies have shown that the amount of unchanged TEPA excreted in the urine can vary, accounting for 0.2% to 25% of the administered thiotepa dose. nih.govnih.gov TEPA can also be conjugated with glutathione (B108866), and this conjugate can be excreted in the urine as a mercapturic acid derivative. nih.govnih.gov Biliary excretion also contributes to the elimination of TEPA and its metabolites, which are then excreted in the feces. youtube.com The physicochemical properties of the drug and its metabolites, such as molecular weight and lipophilicity, influence the extent of renal versus biliary excretion. nih.gov

Interactive Data Table: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Time to Detection in Plasma (post-thiotepa IV) | 5-10 minutes | nih.gov |

| Plasma Half-life | 3-21 hours | nih.gov |

| Urinary Excretion of Unchanged TEPA (% of thiotepa dose) | 0.2% - 25% | nih.govnih.gov |

| Primary Metabolizing Enzymes | CYP2B6, CYP3A4 | researchgate.netnih.govnih.gov |

Comparative Pharmacokinetic Characteristics of this compound and its Precursors

The pharmacokinetic profile of this compound (TEPA) is intrinsically linked to that of its precursor, N,N',N''-triethylenethiophosphoramide (Thiotepa), from which it is formed via oxidative desulfuration mediated by cytochrome P450 enzymes. nih.govescholarship.org A comparative analysis of their pharmacokinetic parameters reveals significant differences that influence their systemic exposure and biological activity.

Consequently, the area under the plasma concentration-time curve (AUC) for TEPA is generally greater than that of Thiotepa. nih.govresearchgate.net The ratio of the TEPA AUC to the Thiotepa AUC can vary, with some studies reporting it to be several-fold higher. researchgate.net This indicates a more substantial systemic exposure to TEPA following the administration of Thiotepa. However, it has been suggested that the formation of TEPA from Thiotepa may be a saturable process, as the ratio of their AUCs has been observed to decrease with increasing doses of Thiotepa. researchgate.net

Differences in their volume of distribution and protein binding also contribute to their distinct pharmacokinetic profiles. While specific values can vary between studies, the volume of distribution of TEPA is suggested to be smaller than that of Thiotepa. nih.gov Furthermore, there are notable differences in their binding to plasma proteins.

Interindividual variability in the pharmacokinetics of both compounds has been observed. However, the variability in TEPA pharmacokinetics appears to be more pronounced than that of Thiotepa, with up to a three-fold difference in the AUC of TEPA being reported in patients receiving the same dose of the precursor. nih.gov

| Pharmacokinetic Parameter | This compound (TEPA) | Thiotepa |

|---|---|---|

| Terminal Half-life | 3 - 21 hours | 1.5 - 4 hours |

| Systemic Exposure (AUC) | Generally greater than Thiotepa | Lower than TEPA |

| Interindividual Variability in AUC | High (up to 3-fold difference) | Modest |

Impact of Biological Milieu on this compound Stability and Reactivity

The stability and reactivity of this compound (TEPA) within the biological milieu are significantly influenced by the surrounding physicochemical conditions, most notably pH. The degradation of TEPA in aqueous solutions has been shown to be pH-dependent. nih.gov It is relatively stable in neutral to alkaline environments but degrades more rapidly under acidic conditions. researchgate.net Kinetic studies have demonstrated that the degradation of TEPA follows pseudo-first-order kinetics. nih.gov

The reactivity of TEPA is characterized by the chemical nature of its aziridine (B145994) rings. In the biological environment, TEPA can undergo non-enzymatic conversion. One such reaction involves the opening of an aziridinyl function to form a β-chloroethyl moiety, resulting in the metabolite monochlorotepa. nih.govresearchgate.net

A crucial aspect of TEPA's reactivity is its ability to act as an alkylating agent, a property it shares with its precursor, Thiotepa. The mechanism of DNA alkylation involves the hydrolysis of the N-P bond, which leads to the release of aziridine. nih.gov Aziridine is a highly reactive monofunctional alkylating agent that can then react with biological macromolecules such as DNA. nih.gov This reaction results in the formation of stable adducts, for instance, with guanine (B1146940) and adenine (B156593) residues in the DNA strand. nih.gov This alkylating activity is fundamental to its biological effects. The precursor, Thiotepa, is considered a more stable, lipophilic carrier that facilitates the delivery of the reactive aziridine moiety into cells. nih.gov

Genotoxicity, Mutagenesis, and Carcinogenic Potential of Triethylenephosphoramide

Spectrum of DNA Lesions Induced by Triethylenephosphoramide

As an alkylating agent, TEPA's genotoxicity stems from its ability to form covalent bonds (adducts) with DNA. nih.govtaylorandfrancis.com The aziridine (B145994) moieties of TEPA are highly reactive and can attack nucleophilic sites on DNA bases. This interaction leads to a variety of DNA lesions that disrupt the normal structure and function of the genetic material.

One of the primary forms of damage induced by TEPA is the creation of alkali-labile sites. aacrjournals.org These are points in the DNA backbone that are susceptible to breakage under alkaline conditions, indicating a structural weakness caused by the chemical adduct. Studies using alkaline elution techniques on L1210 cells demonstrated that TEPA produces these specific lesions. aacrjournals.org Unlike its parent compound, thiotepa (B1682881), which primarily causes DNA interstrand cross-links, TEPA's main effect is the formation of these alkali-labile sites. aacrjournals.org This damage can interfere with critical cellular processes like DNA replication and transcription, ultimately contributing to cytotoxicity and mutagenesis. nih.govjuniperpublishers.com

Mutational Analysis in Model Organisms and Cellular Systems

The DNA damage caused by TEPA can lead to permanent changes in the DNA sequence, known as mutations. The mutagenic potential of TEPA has been evaluated in various experimental systems. In vitro studies using Chinese hamster ovary (CHO) cells have shown that TEPA can induce sister-chromatid exchanges (SCEs), which are interchanges of genetic material between identical sister chromatids. nih.gov Furthermore, it has been found to cause significant increases in unscheduled DNA synthesis (UDS) in rat hepatocytes, indicating the induction of DNA damage that triggers repair mechanisms. nih.gov

Alkylating agents like TEPA are known to cause a range of mutation types. The formation of DNA adducts can lead to mispairing during DNA replication, resulting in point mutations , where one DNA base is substituted for another. If the DNA repair machinery incorrectly processes the alkali-labile sites or other adducts formed by TEPA, it can lead to small deletions or insertions of DNA bases. If the number of inserted or deleted bases is not a multiple of three, it results in a frameshift mutation , which alters the reading frame of the genetic code and typically leads to a non-functional protein product.

Induction of Chromosomal Aberrations and Micronuclei Formation

Beyond the gene level, TEPA's genotoxicity extends to causing large-scale damage to chromosomes. This type of damage, known as clastogenicity, involves the breakage, rearrangement, or loss of entire chromosome segments. nih.gov Studies in mice have demonstrated that TEPA induces chromosomal aberrations in germ cells. nih.gov

A common indicator of clastogenic activity is the formation of micronuclei. researchgate.net Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division. nih.govmdpi.com Their presence is a hallmark of genotoxic exposure and chromosomal instability. researchgate.net Research has shown that TEPA is active in inducing sister-chromatid exchanges and can cause primary DNA damage, both of which are events that can lead to micronuclei formation. nih.gov

| Assay Type | Test System | Endpoint Measured | Result for TEPA | Reference |

| Sister-Chromatid Exchange (SCE) | Chinese Hamster Ovary (CHO) Cells | Exchange of genetic material between sister chromatids | Active | nih.gov |

| Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | DNA repair synthesis | Positive | nih.gov |

| Micronucleus Study | Swiss-Webster Mice | Formation of micronuclei (clastogenicity) | Inactive in this specific in vivo study | nih.gov |

| Chromosomal Aberrations | Mouse Germ Cells | Structural chromosome damage | Induces aberrations | nih.gov |

Assessment of Somatic and Germline Cell Genotoxicity

TEPA's genotoxic effects have been observed in both somatic (body) cells and germline (reproductive) cells. Damage to somatic cells can lead to cancer development in the exposed individual. juniperpublishers.com Damage to germline cells (sperm and egg precursors) is of particular concern as it can result in heritable mutations that are passed on to offspring. epa.gov

The dominant lethal assay is a standard method used to assess germline cell genotoxicity. epa.govoecd.org In this test, male animals are exposed to a substance and then mated with untreated females. epa.gov The induction of dominant lethal mutations—genetic changes that are lethal to the embryo—is measured by an increase in post-implantation fetal deaths. epa.govnih.gov Such assays have shown that potent alkylating agents can cause chromosomal damage in germ cells, leading to dominant lethality. epa.govnih.gov Studies on TEPA have confirmed its ability to induce chromosomal aberrations in the germ cells of mice, indicating a clear potential for germline genotoxicity. nih.gov

Mechanistic Insights into Secondary Malignancy Development

The ability of alkylating agents like TEPA to damage DNA is directly linked to their carcinogenic potential. nih.gov By inducing mutations and chromosomal aberrations, these agents can activate oncogenes or inactivate tumor suppressor genes, initiating the process of cancer. juniperpublishers.com Chemotherapy regimens involving alkylating agents have been causally linked to the development of secondary malignancies, particularly leukemia. nih.govcancerconnect.com

The risk of developing a secondary cancer after treatment with alkylating agents typically peaks 5 to 10 years after exposure. nih.gov The mechanism involves the initial genotoxic insult to hematopoietic stem cells or other progenitor cells. The resulting mutations can provide a cell with a survival or proliferative advantage, leading to clonal expansion and eventually the development of a new, treatment-related cancer. mdpi.comresearchgate.net The specific types of DNA lesions and chromosomal damage induced by TEPA contribute directly to this long-term risk.

Research on Developmental Toxicity and Teratogenicity of Alkylating Metabolites

Developmental toxicity refers to adverse effects on a developing organism, while teratogenicity specifically refers to the capacity to cause birth defects. longdom.org Due to their ability to damage DNA and interfere with cell division, alkylating agents are often potent developmental toxicants and teratogens. longdom.org Exposure during critical periods of organogenesis can lead to severe malformations.

Animal models are crucial for studying these effects. longdom.org While specific teratogenicity studies on TEPA are not extensively detailed in the provided context, research on related organophosphorus compounds and other alkylating agents demonstrates a clear potential for such effects. nih.govnih.gov For instance, studies in rats with organophosphate esters have shown that exposure during gestation can impact reproductive performance and cause developmental delays in offspring. nih.gov Given that TEPA is a highly reactive alkylating agent that damages the genetic material of dividing cells, it is expected to interfere with the complex and rapid processes of embryonic and fetal development, making its alkylating metabolites a significant concern for teratogenicity. nih.gov

Mechanisms of Cellular Resistance to Triethylenephosphoramide

Intrinsic and Acquired Resistance Phenotypes in Experimental Models

Cellular resistance to chemotherapeutic agents is broadly categorized into two main types: intrinsic and acquired. nih.govencyclopedia.pub Intrinsic resistance is a pre-existing characteristic of some cancer cells that allows them to withstand the initial exposure to a drug. nih.govencyclopedia.pubresearchgate.net This can be due to a variety of inherent factors, including a low proliferation rate, the presence of specific genetic mutations, or an efficient drug efflux system. researchgate.net

Acquired resistance, on the other hand, develops in cancer cell populations after exposure to a drug. nih.govencyclopedia.pub This occurs through the selection and expansion of cells that have developed mutations or other alterations that confer a survival advantage in the presence of the therapeutic agent. encyclopedia.pub Mechanisms of acquired resistance often involve upregulation of drug efflux pumps, increased DNA repair capacity, or alterations in the drug's target. researchgate.net

Experimental models are essential for studying these resistance phenotypes. In vitro models, such as cancer cell lines, can be used to induce and study acquired resistance by exposing them to gradually increasing concentrations of a drug. In vivo models, like xenografts in mice where human tumor cells are implanted, allow for the investigation of resistance in a more complex biological system. researchgate.net For instance, a xenograft mouse model has been utilized to study the in vivo effects of TEPA on tumor angiogenesis. researchgate.net

Table 1: Comparison of Intrinsic and Acquired Resistance

| Feature | Intrinsic Resistance | Acquired Resistance |

| Timing of Onset | Present before drug exposure nih.gov | Develops during or after drug treatment nih.gov |

| Underlying Cause | Pre-existing cellular characteristics researchgate.net | Cellular changes in response to drug pressure encyclopedia.pub |

| Example Mechanisms | High expression of drug efflux pumps, inherent DNA repair efficiency researchgate.net | Upregulation of resistance genes, mutations in drug targets researchgate.net |

Role of DNA Repair Pathways in Mitigating Triethylenephosphoramide-Induced Damage

This compound is an alkylating agent that exerts its cytotoxic effects by forming adducts with DNA, which can lead to strand breaks and apoptosis. wikipedia.org Consequently, the cell's ability to repair this DNA damage is a critical determinant of its sensitivity or resistance to the drug. An elevated DNA repair capacity is associated with resistance to chemotherapy. nih.govnih.gov Several DNA repair pathways are involved in mitigating the damage caused by alkylating agents. nih.govnih.gov

Direct Reversal Repair: This pathway directly removes alkyl groups from DNA bases. A key enzyme in this process is O6-methylguanine-DNA methyltransferase (MGMT), which transfers alkyl groups from the O6 position of guanine (B1146940) to one of its own cysteine residues. nih.govoaes.cc High levels of MGMT activity are associated with resistance to certain alkylating agents. oaes.cc Another direct reversal mechanism is mediated by AlkB homolog (ALKBH) proteins, which oxidatively dealkylate certain N-alkyl lesions. nih.gov

Base Excision Repair (BER): BER is the primary pathway for repairing small base lesions, including many of those induced by alkylating agents. nih.govnih.gov It involves a series of enzymes that recognize and remove the damaged base, creating an abasic site that is then filled in by a DNA polymerase and sealed by a ligase. nih.gov Increased BER capacity can contribute to resistance.

Mismatch Repair (MMR): The MMR system recognizes and corrects base-base mismatches and small insertions or deletions that can arise during DNA replication. nih.gov In the context of alkylating agents, MMR can recognize mismatches caused by alkylated bases, but if the damage is not properly repaired, it can trigger a futile cycle of repair attempts that ultimately leads to cell death. researchgate.net Therefore, in some contexts, a deficient MMR system can paradoxically lead to resistance to certain alkylating agents.

Nucleotide Excision Repair (NER): NER is responsible for repairing bulky DNA adducts that distort the DNA helix. While primarily associated with damage from UV radiation, it can also play a role in repairing damage from some alkylating agents, particularly those that form interstrand cross-links. researchgate.net

Table 2: Key DNA Repair Pathways in Resistance to Alkylating Agents

| DNA Repair Pathway | Function in Alkylating Agent Resistance | Key Proteins |

| Direct Reversal Repair | Directly removes alkyl groups from DNA bases, preventing their cytotoxic effects. oaes.cc | MGMT, ALKBH family nih.gov |

| Base Excision Repair (BER) | Removes small, non-helix-distorting base lesions caused by alkylation. nih.gov | DNA glycosylases, AP endonuclease, DNA polymerase, DNA ligase |

| Mismatch Repair (MMR) | Recognizes and attempts to repair base mismatches arising from alkylated bases. nih.gov | MSH2, MLH1, PMS2 |

| Nucleotide Excision Repair (NER) | Removes bulky, helix-distorting adducts and interstrand cross-links. researchgate.net | XP proteins, ERCC1 |

Modulation of Drug Transport and Efflux Systems

The concentration of a drug at its intracellular target is a key determinant of its efficacy. Cancer cells can develop resistance by reducing the intracellular accumulation of chemotherapeutic agents. This is often achieved through the overexpression of drug efflux pumps, which are transmembrane proteins that actively transport drugs out of the cell. nih.govoaepublish.com

The ATP-binding cassette (ABC) transporter superfamily includes several well-characterized efflux pumps, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). nih.govoaepublish.com These transporters have broad substrate specificity and can efflux a wide range of chemotherapeutic drugs, contributing to multidrug resistance (MDR). nih.gov Overexpression of these transporters is a common mechanism of both intrinsic and acquired resistance. nih.govresearchgate.net

Another important system involved in drug detoxification and resistance is the Glutathione (B108866) S-transferase (GST) family of enzymes. nih.govnih.gov GSTs catalyze the conjugation of glutathione to various electrophilic compounds, including some chemotherapeutic agents. nih.govpharmafeatures.com This conjugation reaction generally renders the drugs more water-soluble and less toxic, facilitating their subsequent efflux from the cell, often by ABC transporters like MRP1. researchgate.net Elevated levels of GST activity have been linked to resistance to a variety of anticancer drugs. nih.govresearchgate.net

Table 3: Drug Transport and Efflux Systems in Chemotherapy Resistance

| System | Mechanism of Resistance | Examples |

| ABC Transporters | Actively pump chemotherapeutic drugs out of the cell, reducing intracellular concentration. nih.gov | P-glycoprotein (ABCB1), MRP1 (ABCC1), BCRP (ABCG2) oaepublish.com |

| Glutathione S-transferases (GSTs) | Detoxify drugs by conjugating them with glutathione, facilitating their efflux. nih.gov | GSTP1, GSTM1, GSTA1 pharmafeatures.com |

Identification and Validation of Biomarkers for this compound Resistance

The development of reliable biomarkers to predict or detect resistance to TEPA is a critical step towards personalized cancer therapy. Biomarkers could help identify patients who are unlikely to respond to TEPA, sparing them from ineffective treatment and its associated toxicities. They could also be used to monitor for the emergence of resistance during therapy, allowing for timely changes in treatment strategy.

One approach to identifying biomarkers is through the analysis of gene expression signatures. oaepublish.comnih.gov By comparing the gene expression profiles of TEPA-sensitive and TEPA-resistant cancer cells, it is possible to identify genes and pathways that are differentially regulated and may serve as predictive markers of response. nih.gov For example, the expression levels of genes involved in DNA repair, drug transport, or cell survival pathways could be indicative of resistance. nih.gov

Other potential biomarkers could include:

Genetic mutations or polymorphisms: Specific mutations in genes that are part of the drug's target pathway or are involved in its metabolism could influence sensitivity to TEPA.

Epigenetic markers: The methylation status of certain gene promoters or specific histone modification patterns could be associated with resistance.

Protein expression levels: Overexpression of drug efflux pumps or DNA repair enzymes could be detected through techniques like immunohistochemistry or proteomics.

Validation of potential biomarkers is a rigorous process that involves testing their predictive power in larger patient cohorts and in the context of clinical trials.

Novel Therapeutic Strategies for Overcoming this compound Resistance

Overcoming resistance to TEPA and other alkylating agents is a major focus of cancer research. Several strategies are being explored to either prevent the development of resistance or to re-sensitize resistant tumors to treatment.

Inhibition of DNA Repair: Since enhanced DNA repair is a major mechanism of resistance to alkylating agents, targeting DNA repair pathways is a promising strategy. nih.govmdpi.com For example, inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in the repair of single-strand DNA breaks, have shown efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov The combination of PARP inhibitors with alkylating agents could potentially enhance their efficacy and overcome resistance. kuickresearch.com

Combination Therapies: Combining TEPA with other chemotherapeutic agents that have different mechanisms of action can be an effective way to overcome resistance. broadinstitute.orgnih.gov This approach can target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance. kuickresearch.com Combination therapy can also involve the use of agents that specifically target resistance mechanisms, such as inhibitors of drug efflux pumps. nih.gov

Targeting Drug Efflux Pumps: The development of inhibitors for ABC transporters is an active area of research. oaepublish.com By blocking the efflux of TEPA from cancer cells, these inhibitors could increase its intracellular concentration and restore its cytotoxic effects.

Immunotherapy: Combining TEPA with immunotherapy, such as immune checkpoint inhibitors, is another promising avenue. mdpi.commdpi.com Chemotherapy can induce immunogenic cell death, releasing tumor antigens that can be recognized by the immune system. Immunotherapy can then be used to enhance this anti-tumor immune response. nih.govmdpi.com

Epigenetic Modulation: Drugs that target epigenetic modifications, such as DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors, can be used to reverse epigenetic changes that contribute to resistance. nih.gov These agents can potentially re-sensitize cancer cells to TEPA by altering the expression of genes involved in drug sensitivity and apoptosis.

Advanced Analytical Methodologies for Triethylenephosphoramide Quantification

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for the separation and quantification of TEPA. HPLC methods are often coupled with ultraviolet (UV) detection; however, since TEPA lacks a strong chromophore, direct UV detection can be challenging and may offer limited sensitivity. To overcome this, derivatization techniques or the use of alternative detectors are often employed. nih.gov Ion-pairing HPLC methods have been successfully developed for similar non-chromophoric compounds, where an ion-pairing reagent is added to the mobile phase to enhance the retention of the analyte on a reversed-phase column. nih.govnih.gov For compounds like TEPA, forming a metal complex, for instance with copper (II) or iron (III), can create a species with significant UV absorbance, thereby enhancing detection sensitivity. nih.govnih.gov

Method development in HPLC for TEPA analysis involves careful optimization of the mobile phase composition, including the type and concentration of the ion-pairing reagent and the organic modifier, to achieve optimal separation from endogenous matrix components. google.com Gradient elution is often preferred over isocratic elution to effectively separate the analyte from complex sample constituents. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.netresearchgate.net |

| Mobile Phase | Gradient of acetonitrile (B52724) and an aqueous buffer with an ion-pairing agent | nih.govnih.gov |

| Detection | UV after pre-column derivatization or complexation | nih.govnih.gov |

| Flow Rate | Typically 0.5 - 1.0 mL/min | researchgate.netsielc.com |

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry (MS) offers superior sensitivity and selectivity for the quantification of TEPA compared to conventional HPLC detectors. agnopharma.com When coupled with a chromatographic separation system, such as liquid chromatography (LC) or gas chromatography (GC), MS-based techniques provide robust and reliable analytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of TEPA in various biological matrices. kcasbio.com This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. agnopharma.comkcasbio.com For quantification, a triple quadrupole mass spectrometer is commonly used, operating in multiple reaction monitoring (MRM) mode. agnopharma.com In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and a specific product ion is monitored in the third quadrupole. agnopharma.com This process significantly reduces background noise and enhances specificity.

A sensitive LC-MS/MS method for the simultaneous determination of thiotepa (B1682881) and its metabolite TEPA in human plasma has been developed. nih.gov This method utilizes a small sample volume (10 μL) and involves solid-phase extraction for sample cleanup. nih.govescholarship.org The chromatographic separation is achieved on a pentafluorophenyl reverse-phase column with a total run time of 5 minutes per sample. nih.govescholarship.org Electrospray ionization (ESI) in the positive mode is typically used for the detection of TEPA. nih.govescholarship.org

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govescholarship.org |

| Precursor Ion (m/z) | 174 | nih.govescholarship.org |

| Product Ion (m/z) | 131 | nih.govescholarship.org |

| Internal Standard | Deuterated TEPA (tepa-d12) | nih.govescholarship.orgescholarship.org |

| Precursor Ion (IS, m/z) | 186 | nih.govescholarship.org |

| Product Ion (IS, m/z) | 139 | nih.govescholarship.org |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of TEPA and its metabolites, particularly for volatile and thermally stable compounds. mdpi.com For non-volatile compounds like TEPA, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. nih.gov A sensitive GC-MS assay has been developed for the determination of thiotepa and TEPA in human plasma and urine. nih.gov This method involves extraction with a mixture of 1-propanol-chloroform, followed by analysis using a capillary GC column with either a selective nitrogen-phosphorus detector or a mass spectrometer. nih.gov

GC-MS is particularly useful for metabolite profiling studies, where it can be used to identify and quantify a range of metabolites in a single run. mdpi.com Full-scan MS analysis can provide an unbiased identification of metabolites, which is valuable for understanding the metabolic pathways of TEPA. gcms.cz

Derivatization Chemistry for Enhanced Detection and Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net For TEPA, which lacks a strong chromophore and has limited volatility, derivatization can significantly enhance its detectability in both HPLC-UV and GC-MS analysis. nih.govnih.gov

In HPLC, derivatization can be performed pre-column to introduce a UV-absorbing or fluorescent tag to the TEPA molecule. nih.gov This approach dramatically increases the sensitivity of UV or fluorescence detection. For GC-MS analysis, derivatization is crucial to increase the volatility of TEPA. Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group, leading to a more volatile and thermally stable compound. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.

For LC-MS/MS, while derivatization is not always necessary due to the inherent sensitivity of the technique, it can be employed to improve chromatographic retention and ionization efficiency. mdpi.com For instance, derivatizing agents can be used to introduce a permanently charged group, enhancing the ionization efficiency in ESI. nih.gov

| Technique | Derivatization Goal | Example Reagent | Reference |

|---|---|---|---|

| HPLC-UV | Introduce a chromophore | Formation of a metal complex | nih.govnih.gov |

| GC-MS | Increase volatility and thermal stability | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | |

| LC-MS/MS | Improve chromatographic retention and ionization | Propionic anhydride | mdpi.com |

Method Validation Parameters and Quality Assurance in Triethylenephosphoramide Research

To ensure the reliability and accuracy of analytical data, methods for the quantification of TEPA must be rigorously validated. Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy : The closeness of the measured value to the true value. escholarship.org It is typically assessed by analyzing quality control (QC) samples at different concentration levels. escholarship.org

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. escholarship.org It is expressed as the coefficient of variation (%CV). escholarship.org

Linearity and Range : The ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Recovery : The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard. escholarship.orgresearchgate.net

Matrix Effect : The effect of co-eluting, undetected matrix components on the ionization of the analyte. escholarship.orgresearchgate.net

Stability : The stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles and short-term and long-term storage. escholarship.orgnih.govnih.gov

For LC-MS/MS assays, intra-day and inter-day precision and accuracy are typically evaluated at multiple QC levels. escholarship.orgescholarship.org The acceptance criteria for precision are usually within 15% CV (20% for the LLOQ), and for accuracy, the mean value should be within 15% of the nominal concentration (20% for the LLOQ). escholarship.orgescholarship.org

Considerations for Different Biological Sample Matrices (e.g., plasma, urine, cerebrospinal fluid, tissues)

The choice of analytical method and sample preparation procedure is highly dependent on the biological matrix being analyzed. Each matrix presents unique challenges due to its composition and the expected concentration of the analyte.

Plasma : Plasma is a common matrix for pharmacokinetic studies. Sample preparation often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and other interfering substances. escholarship.orgresearchgate.netnih.gov Methods have been developed to quantify TEPA in small volumes of human plasma, which is particularly important for pediatric studies. nih.govescholarship.org

Urine : Urine is a useful matrix for assessing the excretion of TEPA and its metabolites. nih.gov Sample preparation for urine analysis may be simpler than for plasma, often involving a "dilute-and-shoot" approach where the sample is simply diluted before injection into the analytical system. nih.gov However, the high salt content and variability in pH can sometimes affect analytical performance. nih.gov

Cerebrospinal Fluid (CSF) : The analysis of TEPA in CSF is crucial for evaluating its penetration into the central nervous system. nih.govnih.gov CSF is generally a cleaner matrix than plasma, with lower protein content. nih.gov However, the concentration of TEPA in CSF may be lower than in plasma, requiring highly sensitive analytical methods. nih.gov Turbulent flow chromatography coupled with tandem mass spectrometry (TFC-MS/MS) has been successfully used for the rapid and sensitive quantification of TEPA in both plasma and CSF. researchgate.netnih.gov

Tissues : The quantification of TEPA in tissue samples provides information on its distribution to specific organs. Tissue analysis is more complex, requiring homogenization of the tissue followed by extraction procedures to isolate the analyte from the complex tissue matrix. The choice of extraction solvent and technique is critical to ensure high recovery and minimize matrix effects.

Preclinical Research and Investigational Applications of Triethylenephosphoramide

In Vitro Cytotoxicity and Efficacy Studies Across Diverse Cell Lines

The cytotoxic effects of Triethylenephosphoramide have been evaluated in various cancer cell lines. As the primary active metabolite of Thiotepa (B1682881), TEPA's cytotoxicity is fundamental to the parent drug's mechanism of action. However, direct studies on TEPA are less common than those on its parent compound.

A key study directly assessing TEPA's efficacy was conducted on the P388 murine lymphocytic leukemia cell line. This research established a baseline for its intrinsic cytotoxic potential. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro, was determined for TEPA and its analogs.

| Compound | Cell Line | IC50 (µM) |

| This compound (TEPA) | P388 Murine Lymphocytic Leukemia | 2 |

| Analog with NH group | P388 Murine Lymphocytic Leukemia | 10 |

| Spin-labeled TEPA analog | P388 Murine Lymphocytic Leukemia | Inactive |

| Analog with NOH group | P388 Murine Lymphocytic Leukemia | Inactive |

This table presents the in vitro growth inhibitory activity of TEPA and its analogs against P388 murine lymphocytic leukemia cells.

These findings indicate that specific structural features are crucial for the cytotoxic activity of TEPA.

In Vivo Efficacy Assessments in Xenograft and Syngeneic Models

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of anticancer compounds in a living organism. These studies often utilize xenograft and syngeneic models to assess efficacy.

Xenograft Models

Xenograft models involve implanting human tumor cells into immunodeficient mice. These models are valuable for assessing a drug's direct effect on human cancer cells. Research has demonstrated that TEPA can suppress tumor angiogenesis in a xenograft mouse model using EMT6 breast cancer cells. In these studies, administration of TEPA led to a significant inhibition of tumor growth and increased the survival of the mice bearing the EMT6 tumors. Histological analysis revealed that the number of blood vessels was significantly lower in the TEPA-treated group compared to the control group, indicating its anti-angiogenic properties.

Syngeneic Models

Syngeneic models use tumor cells derived from the same inbred strain of immunocompetent mice, allowing for the study of therapies in the context of a functional immune system. This is particularly important for evaluating immunotherapies. While the EMT6 cell line can be used in syngeneic models with BALB/c mice, specific preclinical efficacy studies of this compound in a syngeneic context are not extensively detailed in the available literature. Such studies would be valuable to understand the interplay between TEPA's cytotoxic effects and the host immune response.

Research on Combination Therapy Modalities Involving this compound

To enhance therapeutic efficacy and overcome drug resistance, this compound and its parent compound, Thiotepa, have been investigated in combination with other chemotherapeutic agents.

One significant area of research has been the combination of Thiotepa with Cyclophosphamide. In vitro studies on MCF-7 human breast carcinoma and EMT6 mouse mammary carcinoma cell lines have shown that simultaneous or immediately sequential treatment with these drugs produces supra-additive cell killing. This synergistic effect is associated with increased DNA cross-linking. The sequence of administration can be crucial; administering Thiotepa 1.5 hours prior to Cyclophosphamide has been shown to reduce the conversion of Cyclophosphamide to its active metabolite, 4-hydroxycyclophosphamide, which could potentially decrease its efficacy.

The rationale for combining alkylating agents like TEPA with other DNA-damaging agents or with inhibitors of DNA damage response (DDR) pathways is strong. By inducing DNA damage while simultaneously inhibiting the cell's ability to repair that damage, these combinations can lead to synthetic lethality and enhanced tumor cell death.

Evaluation of this compound in High-Dose Conditioning Regimens

High-dose chemotherapy followed by hematopoietic stem cell transplantation (HSCT) is a standard treatment for various hematologic malignancies. The conditioning regimen, administered before the stem cell infusion, aims to eliminate malignant cells and suppress the immune system to prevent graft rejection.

This compound, as the active metabolite of Thiotepa, plays a critical role in myeloablative conditioning regimens. Myeloablative, or "high-dose," regimens are designed to ablate the bone marrow's hematopoietic function and require stem cell support for recovery nih.govnih.govhaematologica.org. Thiotepa is a polyfunctional alkylating agent that has demonstrated broad-spectrum antitumor efficacy, making it a valuable component of these intensive regimens researchgate.net.

Thiotepa-based conditioning regimens, often combined with other agents like Busulfan, Fludarabine, or Cyclophosphamide, are used for both autologous and allogeneic HSCT nih.goviu.edu. Because both Thiotepa and TEPA can cross the blood-brain barrier, these regimens are also valuable for treating malignancies with central nervous system involvement iu.edu. The efficacy of these high-dose regimens relies on the potent, dose-dependent cytotoxicity of agents like TEPA to eradicate residual cancer cells researchgate.net.

Structural Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. Such studies guide the design of new, more effective therapeutic agents. Several SAR studies have been conducted on derivatives of this compound to identify key structural features that determine its anticancer activity.

Research has shown that the integrity of the aziridine (B145994) rings is crucial for cytotoxicity. Studies comparing TEPA with analogs where one aziridine group was replaced found significant changes in activity. For instance, replacing an aziridine group with a spin-labeled urea (B33335) moiety containing a nitroxyl (B88944) radical, or its reduced forms with NOH and NH groups, was investigated against P388 leukemia cells. The results showed that only the analog containing the NH group retained some activity, though it was five-fold less potent than the parent TEPA compound, while the nitroxyl and hydroxylamine (B1172632) derivatives were inactive nih.gov.

Further studies on TEPA and Thiotepa derivatives have elucidated other important structural aspects:

Nitroxyl Radical: Compounds containing a nitroxyl radical were found to be more active than the corresponding hydroxylamine derivatives.

Aziridine Rings: Compounds with intact aziridine rings were more active than their open-chain counterparts (containing (2-chloroethyl)amino functions).

Methyl Groups: The introduction of methyl groups into the aziridine rings resulted in compounds with lesser activity nih.gov.